molecular formula C15H20N2O3 B12896264 2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-propoxyphenyl)ethyl)- CAS No. 88655-19-0

2,4(1H,3H)-Pyrimidinedione, dihydro-1-(2-(4-propoxyphenyl)ethyl)-

Cat. No.: B12896264
CAS No.: 88655-19-0
M. Wt: 276.33 g/mol
InChI Key: RODNZJWLVMUXIV-UHFFFAOYSA-N
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Description

  • Install the propoxyphenyl group at the appropriate position using standard organic synthesis techniques.
  • Protect any sensitive functional groups during this step.
  • Dihydrogenation:

    • Reduce the pyrimidinedione ring to form the dihydro-1-(2-(4-propoxyphenyl)ethyl)-pyrimidinedione.
  • Industrial Production Methods:

    While specific industrial methods may not be widely documented for this compound, research and development efforts are ongoing to optimize its synthesis for large-scale production.

    Preparation Methods

    Synthetic Routes:

    The synthetic preparation of this compound involves several steps. One approach is to start from commercially available starting materials and proceed as follows:

    • Formation of the Pyrimidinedione Core:

      • Begin with a suitable precursor, such as an amine or an amide.
      • Introduce the pyrimidinedione core by cyclization, typically involving condensation reactions.
      • Protect functional groups as needed during this step.

    Chemical Reactions Analysis

    Reactivity:

      Oxidation and Reduction:

      Substitution Reactions:

      Common Reagents and Conditions:

    Major Products:

    • The major products depend on the specific reaction conditions and the substituents present. Variants with altered side chains or functional groups may be obtained.

    Scientific Research Applications

    This compound finds applications in various fields:

    Mechanism of Action

    The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms fully.

    Properties

    CAS No.

    88655-19-0

    Molecular Formula

    C15H20N2O3

    Molecular Weight

    276.33 g/mol

    IUPAC Name

    1-[2-(4-propoxyphenyl)ethyl]-1,3-diazinane-2,4-dione

    InChI

    InChI=1S/C15H20N2O3/c1-2-11-20-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)19/h3-6H,2,7-11H2,1H3,(H,16,18,19)

    InChI Key

    RODNZJWLVMUXIV-UHFFFAOYSA-N

    Canonical SMILES

    CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=O

    Origin of Product

    United States

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